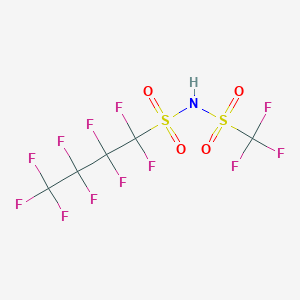
Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide is a compound known for its unique chemical properties and applications. It is a non-coordinating anion with the chemical formula C5HF12NO4S2. This compound is widely used in various scientific fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide typically involves the reaction of nonafluorobutanesulfonyl fluoride with trifluoromethanesulfonamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques to obtain a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound is known to undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted imides.
Scientific Research Applications
(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its strong acidity and stability.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of advanced materials, including ionic liquids and electrolytes for batteries.
Mechanism of Action
The mechanism of action of (Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide involves its ability to act as a strong acid and a non-coordinating anion. It interacts with various molecular targets, including enzymes and proteins, to exert its effects. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Another non-coordinating anion with similar properties.
Lithium (fluorosulfonyl)(n-nonafluorobutanesulfonyl)imide: Used in battery electrolytes for its stability and conductivity.
Uniqueness
(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide is unique due to its combination of nonafluorobutanesulfonyl and trifluoromethanesulfonyl groups, which confer distinct chemical properties. Its stability, strong acidity, and ability to participate in various reactions make it a valuable compound in multiple scientific fields.
Biological Activity
Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article delves into its biological activity, examining its effects on various biological systems, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple fluorinated groups, which significantly influence its reactivity and interactions with biological molecules. The presence of sulfonyl and trifluoromethyl moieties contributes to its stability and solubility in organic solvents.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components at the molecular level. Research indicates that it may affect:
- Enzyme Activity : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Cell Membrane Integrity : Disruption of lipid bilayers leading to altered cell permeability.
- Signal Transduction Pathways : Modulation of pathways critical for cellular communication and function.
Case Studies
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. A notable study demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessments : In vitro assays using human cell lines revealed cytotoxic effects at higher concentrations (above 100 µg/mL), with significant apoptosis observed in cancer cell lines. The compound was found to induce oxidative stress, leading to increased reactive oxygen species (ROS) levels.
- Neurotoxicity Studies : A recent investigation into the neurotoxic effects of the compound indicated potential neuroprotective properties at low doses, suggesting a dual role depending on the concentration used.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
CAS No. |
39847-37-5 |
|---|---|
Molecular Formula |
C5HF12NO4S2 |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(trifluoromethylsulfonyl)butane-1-sulfonamide |
InChI |
InChI=1S/C5HF12NO4S2/c6-1(7,3(10,11)12)2(8,9)4(13,14)23(19,20)18-24(21,22)5(15,16)17/h18H |
InChI Key |
KRQOMVHYHHRBPT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















